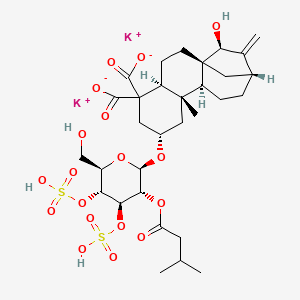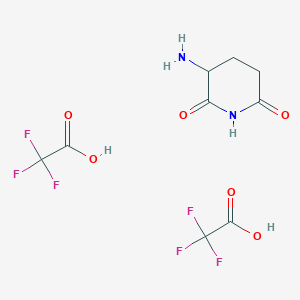
3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid” is a chemical substance listed in the PubChem database. This compound is utilized in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of the compound “3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts under controlled temperature and pressure conditions. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods
In industrial settings, the production of “this compound” is scaled up using optimized processes that ensure high efficiency and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to maintain consistent quality and output.
Análisis De Reacciones Químicas
Types of Reactions
The compound “3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid” undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated compounds.
Aplicaciones Científicas De Investigación
The compound “3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is utilized in biological studies to understand its effects on different biological systems.
Medicine: It has potential therapeutic applications and is studied for its pharmacological properties.
Industry: It is used in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism of action of “3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological responses, depending on the specific pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to “3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid” include other chemical substances with comparable structures and properties. These compounds may share similar functional groups and reactivity patterns.
Uniqueness
What sets “this compound” apart from similar compounds is its unique combination of chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Conclusion
The compound “this compound” is a versatile chemical substance with a wide range of applications in scientific research. Its unique properties and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.
Propiedades
IUPAC Name |
3-aminopiperidine-2,6-dione;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2.2C2HF3O2/c6-3-1-2-4(8)7-5(3)9;2*3-2(4,5)1(6)7/h3H,1-2,6H2,(H,7,8,9);2*(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJFQBQKXWRPPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)NC(=O)C1N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F6N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
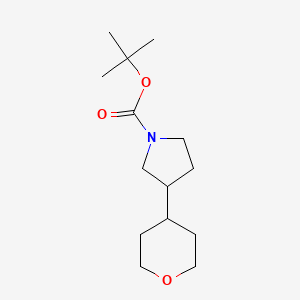

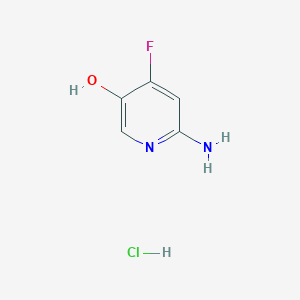

![6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-Cyclodextrin](/img/structure/B8144365.png)


![4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid](/img/structure/B8144385.png)
![4-[(2,6-dichlorobenzoyl)amino]-N-piperidin-4-yl-1H-pyrazole-5-carboxamide;methanesulfonic acid](/img/structure/B8144386.png)
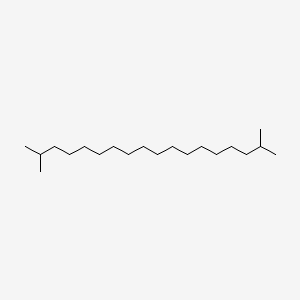
![Tetrasodium;[3-[hydroxy(oxido)phosphoryl]oxy-5-phosphonatooxypiperidin-1-ium-4-yl] phosphate](/img/structure/B8144419.png)
![Hexasodium;[2,3,4-tri(hexanoyloxy)-5,6-diphosphonatooxycyclohexyl] phosphate](/img/structure/B8144423.png)
![tert-butyl 4-(6-((8-cyclopentyl-5-Methyl-7-oxo-6-vinyl-7,8-dihydropyrido[2,3-d]pyriMidin-2-yl)aMino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B8144431.png)
